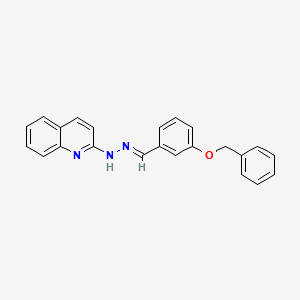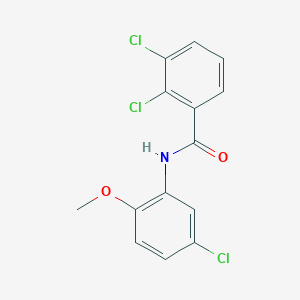
isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity and can inhibit the production of certain cytokines that are involved in the immune response.
実験室実験の利点と制限
One of the main advantages of using isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and receptors, making it a useful tool for studying specific biological processes.
However, one limitation of using this compound in lab experiments is its relatively complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments.
将来の方向性
There are many potential future directions for research on isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, in order to better understand its anti-tumor and anti-inflammatory effects.
2. Exploration of the potential therapeutic applications of this compound in other areas, such as autoimmune diseases and neurodegenerative disorders.
3. Development of new synthesis methods that are more efficient and cost-effective, in order to facilitate larger-scale production of the compound for use in experiments.
4. Investigation of potential drug delivery methods for this compound, in order to optimize its efficacy and minimize potential side effects.
Overall, the extensive scientific research on this compound suggests that this compound has significant potential as a therapeutic agent. Further research in this area is likely to yield important insights into the underlying mechanisms of its biological effects, as well as its potential applications in the treatment of various diseases.
合成法
The synthesis of isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate involves the reaction of 3-hydroxy-2-quinoxalinecarboxylic acid with isopropyl chloroformate and triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
科学的研究の応用
Isopropyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
propan-2-yl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)19-13(17)8-7-12-14(18)16-11-6-4-3-5-10(11)15-12/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEHIFGNTXMGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)




![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)


